![molecular formula C25H33NO7 B10861043 [(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] (2R)-2-amino-3-methylbutanoate](/img/structure/B10861043.png)

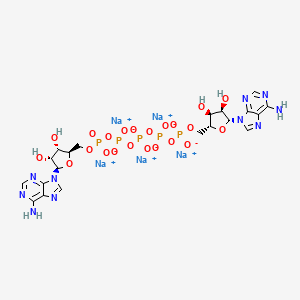

[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] (2R)-2-amino-3-methylbutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

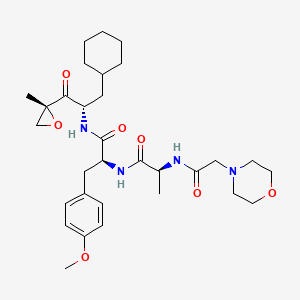

WBC100, también conocido como 14-D-Valine-TPL, es un degradador de pegamento molecular potente, selectivo y activo por vía oral que se dirige a la proteína c-Myc. Se utiliza principalmente en la investigación centrada en tumores con sobreexpresión de c-Myc. El compuesto degrada selectivamente la proteína c-Myc a través de la vía del proteasoma 26S mediada por la ubiquitina E3 ligasa CHIP, lo que lleva a la apoptosis de las células cancerosas .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de WBC100 implica múltiples pasos, incluida la incorporación de 14-D-Valine en la estructura molecular. Las rutas de síntesis y las condiciones de reacción específicas son propiedad y no se divulgan públicamente. Se sabe que el compuesto se sintetiza para lograr una alta pureza y potencia .

Métodos de Producción Industrial: La producción industrial de WBC100 se lleva a cabo en condiciones estrictas para garantizar la consistencia y la calidad. El compuesto se produce en forma sólida y se puede reconstituir en dimetilsulfóxido (DMSO) para fines de investigación. El proceso de producción implica medidas de control de calidad rigurosas para mantener la eficacia y seguridad del compuesto .

Análisis De Reacciones Químicas

Tipos de Reacciones: WBC100 se somete principalmente a reacciones de degradación dirigidas a la proteína c-Myc. No afecta significativamente a otras proteínas como XPB, Rpb1 y STAT3 .

Reactivos y Condiciones Comunes: La degradación de c-Myc por WBC100 está facilitada por la ubiquitina E3 ligasa CHIP y la vía del proteasoma 26S. El compuesto es efectivo a concentraciones nanomolares, con valores de IC50 de 61, 17 y 16 nanomolares para las células cancerosas con sobreexpresión de c-Myc .

Principales Productos Formados: El principal producto formado a partir de la reacción de WBC100 con c-Myc es la proteína c-Myc degradada, que lleva a la apoptosis de las células cancerosas .

Aplicaciones Científicas De Investigación

WBC100 tiene aplicaciones significativas en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. Se utiliza para estudiar los mecanismos de degradación de c-Myc y sus efectos en las células cancerosas. El compuesto ha demostrado eficacia en la regresión de múltiples tumores letales con sobreexpresión de c-Myc, incluyendo leucemia mieloide aguda, cáncer de páncreas y cáncer de estómago . Además, WBC100 se está evaluando en ensayos clínicos por su posible uso en el tratamiento de tumores sólidos avanzados .

Mecanismo De Acción

WBC100 ejerce sus efectos mediante la degradación selectiva de la proteína c-Myc a través de la vía del proteasoma 26S mediada por la ubiquitina E3 ligasa CHIP. El compuesto se une a las regiones de señal de localización nuclear de c-Myc, lo que lleva a su degradación y posterior apoptosis de las células cancerosas . Este mecanismo es distinto de otros inhibidores de c-Myc, lo que hace de WBC100 una herramienta única y valiosa en la investigación del cáncer .

Comparación Con Compuestos Similares

Compuestos Similares:

- COTI-2: Un fármaco reactivador de p53 mutante que también degrada la proteína c-Myc en células de cáncer de mama .

- TAK-931: Un inhibidor selectivo de CDC7 oral con actividad antitumoral .

- WZ-2-033: Un nuevo inhibidor de STAT3 que mata eficazmente las células cancerosas que sobreexpresan c-Myc .

Singularidad de WBC100: WBC100 es único en su degradación selectiva de la proteína c-Myc a través de la vía del proteasoma 26S mediada por la ubiquitina E3 ligasa CHIP. A diferencia de otros compuestos, WBC100 se dirige específicamente a las regiones de señal de localización nuclear de c-Myc, lo que lleva a su degradación eficaz y apoptosis de las células cancerosas. Esta especificidad y potencia hacen de WBC100 un compuesto valioso en la investigación del cáncer .

Propiedades

Fórmula molecular |

C25H33NO7 |

|---|---|

Peso molecular |

459.5 g/mol |

Nombre IUPAC |

[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] (2R)-2-amino-3-methylbutanoate |

InChI |

InChI=1S/C25H33NO7/c1-10(2)16(26)20(28)30-21-23(11(3)4)17(32-23)18-25(33-18)22(5)7-6-12-13(9-29-19(12)27)14(22)8-15-24(21,25)31-15/h10-11,14-18,21H,6-9,26H2,1-5H3/t14-,15-,16+,17-,18-,21+,22-,23-,24+,25+/m0/s1 |

Clave InChI |

OWLJDBBFRJXPGM-VBIGTWTASA-N |

SMILES isomérico |

CC(C)[C@H](C(=O)O[C@H]1[C@@]23[C@@H](O2)C[C@H]4C5=C(CC[C@@]4([C@]36[C@@H](O6)[C@H]7[C@@]1(O7)C(C)C)C)C(=O)OC5)N |

SMILES canónico |

CC(C)C(C(=O)OC1C23C(O2)CC4C5=C(CCC4(C36C(O6)C7C1(O7)C(C)C)C)C(=O)OC5)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,6S,14S)-6-acetamido-N-[1-(1,3-benzothiazol-2-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-3-(2-methylpropyl)-2,5,8-trioxo-1,4,9-triazacyclotetradecane-14-carboxamide](/img/structure/B10860991.png)

![N-[(4-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-4-(trifluoromethyl)aniline](/img/structure/B10861000.png)

![(2S)-2-[5-[3-chloro-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(5-fluorofuran-2-yl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methoxy]phenyl]propanoic acid](/img/structure/B10861018.png)

![(1R,2S)-2-[(1R)-1-[(1,3-dioxoisoindol-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carbonyl]cyclohexane-1-carboxylic acid](/img/structure/B10861038.png)

![(Z)-6-[(7S,10S,13R,14R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B10861046.png)